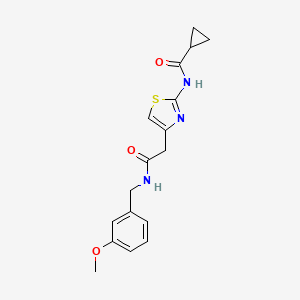

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

This compound features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a 3-methoxybenzylaminoethyl-oxo moiety at position 2. Its molecular formula is C₁₇H₁₈N₄O₃S (inferred from analogs in and ), with a molecular weight of approximately 370.4 g/mol. The cyclopropane ring introduces rigidity, which may influence conformational stability in biological systems .

Properties

IUPAC Name |

N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-14-4-2-3-11(7-14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-5-6-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVWMLYOBCYLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzylamine with an appropriate thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-(2-Oxo-2-(p-Tolylamino)Ethyl)Thiazol-2-Yl)Cyclopropanecarboxamide (CAS 923139-08-6)

- Structure : Replaces the 3-methoxybenzyl group with a p-tolyl (4-methylphenyl) group.

- Molecular Formula : C₁₆H₁₇N₃O₂S (MW: 339.4 g/mol) .

- Methyl substitution may enhance lipophilicity, affecting membrane permeability but reducing target selectivity compared to the methoxy analog .

N-(4-(2-((2,6-Difluorobenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Pivalamide (CAS 923121-43-1)

Variations in the Carboxamide Group

N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide (CAS 923226-70-4)

- Structure : Replaces cyclopropanecarboxamide with furan-2-carboxamide.

- Molecular Formula : C₁₈H₁₇N₃O₄S (MW: 371.4 g/mol) .

- Reduced steric bulk compared to cyclopropane may enhance flexibility but decrease target residence time .

N-(4-Chlorobenzo[d]Thiazol-2-Yl)Cyclopropanecarboxamide (CAS 77414-54-1)

- Structure : Substitutes the thiazole core with a benzo[d]thiazole ring and adds a chlorine atom.

- Molecular Formula : C₁₁H₉ClN₂OS (MW: 252.7 g/mol) .

- The benzo[d]thiazole system extends conjugation, which might affect electronic properties and binding kinetics .

Antiprion Activity ()

- Compound 45 (N-(4-(4-(2-(4-Methylpiperazin-1-Yl)Pyridin-4-Yl)Phenyl)Thiazol-2-Yl)Cyclopropanecarboxamide):

Anticancer Activity ()

- Compound 7b (Thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells.

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 484.6 g/mol. The compound features a thiazole ring, a cyclopropane carboxamide group, and a methoxybenzylamine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O4S2 |

| Molecular Weight | 484.6 g/mol |

| Structure | Thiazole, Cyclopropane, Methoxybenzylamine |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 3-methoxybenzylamine and various thiazole derivatives. Common solvents used include ethanol and methanol, with catalysts like triethylamine facilitating the reaction. Advanced industrial methods may employ automated reactors to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering cellular pathways.

- Receptor Modulation : It can modulate receptor functions, potentially impacting signal transduction pathways involved in cancer progression.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

- Cell Line Studies : In vitro studies demonstrate that these compounds possess antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer, with IC50 values in the low nanomolar range .

Mechanism Insights

Preliminary studies suggest that the mechanism of action involves:

- Disruption of microtubule dynamics.

- Induction of apoptosis in cancer cells through caspase activation.

Case Studies

-

Study on Antiproliferative Effects :

- A series of thiazole derivatives were synthesized and tested against melanoma cell lines.

- Results showed a marked increase in cytotoxicity compared to earlier lead compounds, highlighting the importance of structural modifications in enhancing biological activity.

-

In Vivo Studies :

- Animal models treated with related thiazole compounds exhibited reduced tumor growth rates compared to controls.

- Further research is needed to explore dosage optimization and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.